molecular formula C9H10BrNO2 B1280849 3-Bromo-N-methoxy-N-methylbenzamide CAS No. 207681-67-2

3-Bromo-N-methoxy-N-methylbenzamide

Cat. No.: B1280849
CAS No.: 207681-67-2
M. Wt: 244.08 g/mol
InChI Key: VPWARUVASBJSPY-UHFFFAOYSA-N
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Description

3-Bromo-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 207681-67-2 . It has a molecular weight of 244.09 and its IUPAC name is this compound . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 . The InChI key is VPWARUVASBJSPY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 244.09 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research by Kametani et al. (1972) explored the synthesis of narwedine-type enones using derivatives of N-methylbenzamide, demonstrating its utility in the synthesis of complex organic compounds (Kametani et al., 1972).

Pharmaceutical Applications

  • A study by de Paulis et al. (1985) synthesized a series of compounds from N-methylbenzamides, examining their properties as potential neuroleptic agents, highlighting the relevance of N-methylbenzamide derivatives in medicinal chemistry (de Paulis et al., 1985).

Photodynamic Therapy for Cancer Treatment

  • Pişkin et al. (2020) researched the synthesis and characterization of zinc phthalocyanine substituted with benzamide derivatives, including N-methylbenzamide. These compounds exhibit potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Development of Radioactive Tracers

  • Mertens et al. (1994) conducted a study on the synthesis of radioiodinated ligands for serotonin receptors, using N-methylbenzamide derivatives. These compounds are valuable for developing tracers in gamma-emission tomography (Mertens et al., 1994).

Antibacterial Research

  • Haydon et al. (2010) examined the synthesis and characterization of N-methylbenzamide derivatives as potent inhibitors of bacterial cell division, demonstrating the potential of these compounds in developing new antibacterial agents (Haydon et al., 2010).

Safety and Hazards

The safety information for 3-Bromo-N-methoxy-N-methylbenzamide indicates that it should be handled with care. It is recommended to wear suitable gloves, protective clothing, and eye protection .

Future Directions

While specific future directions for 3-Bromo-N-methoxy-N-methylbenzamide were not found in the search results, it’s worth noting that related compounds like N-Methylbenzamide are important pesticide intermediates . This suggests potential applications in the development of new pesticides.

Biochemical Analysis

Biochemical Properties

3-Bromo-N-methoxy-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phosphodiesterase enzymes, particularly PDE10A, which is abundant in brain tissue . This interaction suggests that this compound may have implications in neurological processes and disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PDE10A can alter cyclic nucleotide levels, impacting signal transduction pathways . Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its inhibition of PDE10A results in increased levels of cyclic nucleotides, which can modulate various cellular responses . Furthermore, this compound may influence gene expression by binding to DNA or interacting with transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which modify its structure and influence its biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways.

Properties

IUPAC Name

3-bromo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWARUVASBJSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478936
Record name 3-Bromo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207681-67-2
Record name 3-Bromo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-methoxymethanamine hydrochloride (22.1 g, 228.5 mmol), diisopropyl ethyl amine (63.5 mL, 365.6 mmol) and CH2Cl2 was treated dropwise with 3-bromobenzoyl chloride (15 g, 68.5 mmol) in CH2Cl2, stirred at room temperature for 30 minutes, and concentrated under vacuum. The resultant residue was dispersed in water and extracted with ethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo. The resultant residue was purified on silica gel (Biotage) using hexanes/EtOAc (2/1) as the eluting solvents to give 3-bromo-N-methoxy-N-methylbenzamide as a tan solid (15.1 g, 90% yield).
Name
N-methoxymethanamine hydrochloride
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22.1 g
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63.5 mL
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15 g
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Synthesis routes and methods II

Procedure details

100.0 g (0.447 mol) 3-bromobenzoyl chloride was added to an ice cooled solution of 48.9 g (0.491 mol) N,O-dimethylhydroxylamine hydrochloride and 140.0 ml (1.00 mol) triethylamine in 650 ml dry dichloromethane over a period of 30 minutes. After additional stirring for 30 minutes, 370 ml water was added and the organic layer dried over sodium sulfate. Fractionated distillation in vacuo yielded 101.4 g (93%) B1, b.p. 114-129° C./0.07 mbar, as a colorless oil.
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100 g
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ice
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N,O-dimethylhydroxylamine hydrochloride
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48.9 g
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140 mL
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650 mL
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370 mL
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Yield
93%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A solution of 3-bromobenzoyl chloride (20 g, 91.1 mmol) in CH2Cl2 was added dropwise to a cold (0° C.) solution of N,O-dimethylhydroxylamine hydrochloride (33.6 g, 319 mmol), diisopropylamine (98 mL, 551 mmol) in CH2Cl2 over 1 hour. The stirring continued at room temperature for 30 minutes then concentrated under vacuo. The resultant residue was dispersed in water and extracted with ethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo. This residue was purified on silica gel (ISCO) using hexanes/EtOAc (4/1) as the eluting solvent to give 3-bromo-N-methoxy-N-methylbenzamide as light yellow solid (20 g, 89% yield). m/e (M+H)+ 244. 1H NMR (400 MHz, DMSO-d6) δ ppm, 3.21 (s, 3H), 3.50 (s, 3H), 7.37-7.39, (m, 1H), 7.53-7.55 (m, 1H), 7.64-7.66 (m, 1H), 7.67-7.69 (m, 1H).
Quantity
20 g
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N,O-dimethylhydroxylamine hydrochloride
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33.6 g
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98 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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